N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide, commonly known as DMNPE, is a photoactivatable molecule that is widely used in scientific research. It is a compound that can be activated by light, allowing researchers to control the timing and location of its effects. DMNPE has a variety of applications in different fields, including neuroscience, pharmacology, and biochemistry.
Mechanism of Action
DMNPE is activated by light, specifically by exposure to ultraviolet light. The molecule undergoes a photochemical reaction, which results in the release of a biologically active compound. The mechanism of action of DMNPE is complex and depends on the specific application.
Biochemical and physiological effects:
DMNPE has a variety of biochemical and physiological effects, depending on the specific application. In neuroscience, it has been used to study the function of ion channels and receptors in neurons. In pharmacology, it has been used to study drug-receptor interactions. In biochemistry, it has been used to study protein-protein interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMNPE is its photoactivatable nature, which allows researchers to control the timing and location of its effects. This makes it a powerful tool for studying biological processes. However, DMNPE also has some limitations. It can be difficult to work with, as it requires exposure to ultraviolet light for activation. Additionally, it can be toxic to cells at high concentrations.
Future Directions
There are many potential future directions for research involving DMNPE. One area of interest is the development of new photoactivatable molecules with improved properties. Another area of interest is the application of DMNPE in new fields, such as materials science and nanotechnology. Finally, there is potential for the use of DMNPE in clinical settings, such as in the development of new therapies for neurological disorders.
Synthesis Methods
The synthesis of DMNPE involves several steps. The starting material is 4-nitro-1-naphthylamine, which is converted to 4-dimethylaminonaphthalene-1-sulfonyl chloride. The resulting compound is then reacted with 4-methoxyphenylacetic acid to produce DMNPE. The final product is purified by chromatography.
Scientific Research Applications
DMNPE is widely used in scientific research as a photoactivatable molecule. It allows researchers to control the timing and location of its effects, making it a powerful tool for studying biological processes. DMNPE has been used in a variety of applications, including neuroscience, pharmacology, and biochemistry.
properties
IUPAC Name |
N-[4-(dimethylamino)naphthalen-1-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-23(2)20-13-12-19(17-6-4-5-7-18(17)20)22-21(24)14-15-8-10-16(25-3)11-9-15/h4-13H,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRVKPBTKGUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198559 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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